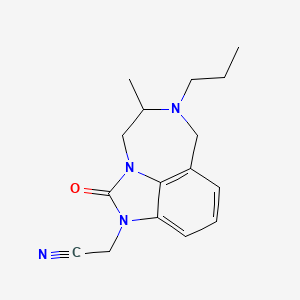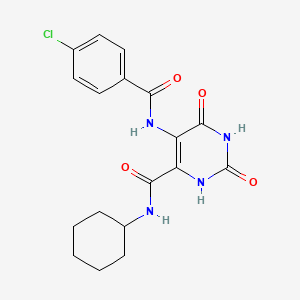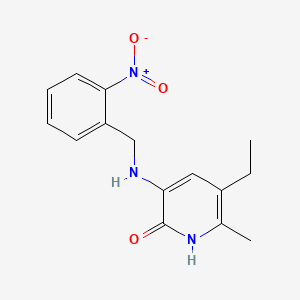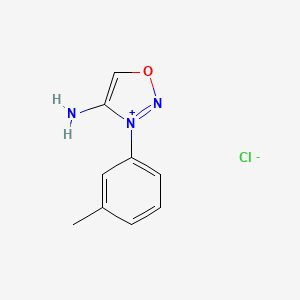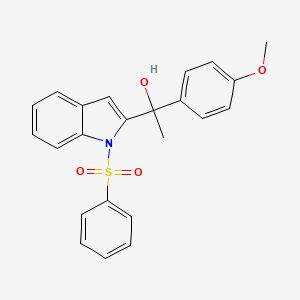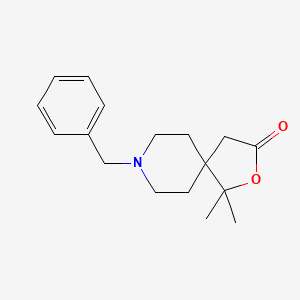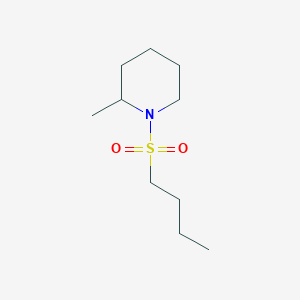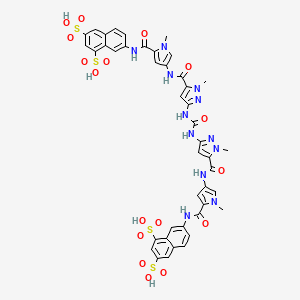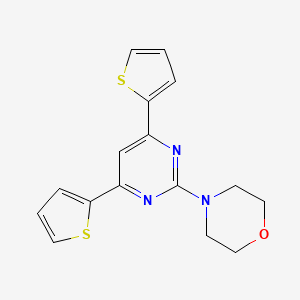![molecular formula C26H18ClF2N5O8S2 B12796175 2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- CAS No. 68413-53-6](/img/structure/B12796175.png)
2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorhexidine , is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is particularly known for its effectiveness in disinfecting skin and mucous membranes, making it a staple in surgical and dental practices .
準備方法
Synthetic Routes and Reaction Conditions
Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of Chlorhexidine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is closely monitored to maintain the quality and purity of the final product .
化学反応の分析
Types of Reactions
Chlorhexidine undergoes several types of chemical reactions, including:
Oxidation: Chlorhexidine can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the antimicrobial properties of Chlorhexidine.
Substitution: Chlorhexidine can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of Chlorhexidine, which may have altered antimicrobial properties or other chemical characteristics .
科学的研究の応用
Chlorhexidine is extensively used in scientific research due to its broad-spectrum antimicrobial properties. Some key applications include:
Chemistry: Used as a disinfectant in laboratory settings to maintain sterile conditions.
Biology: Employed in cell culture and microbiology labs to prevent contamination.
Medicine: Utilized in surgical scrubs, hand sanitizers, and wound care products.
Industry: Applied in the manufacturing of antiseptic products and preservatives.
作用機序
Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets a broad range of pathogens, including bacteria, yeasts, and viruses .
類似化合物との比較
Similar Compounds
- Hexachlorophene
- Triclosan
- Povidone-iodine
Uniqueness
Chlorhexidine is unique due to its broad-spectrum activity and low toxicity, making it suitable for a wide range of applications. Unlike some other antimicrobial agents, Chlorhexidine is effective against both gram-positive and gram-negative bacteria, as well as certain viruses and fungi .
特性
CAS番号 |
68413-53-6 |
|---|---|
分子式 |
C26H18ClF2N5O8S2 |
分子量 |
666.0 g/mol |
IUPAC名 |
1-amino-4-[2-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-4-methyl-6-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C26H18ClF2N5O8S2/c1-10-6-11(9-31-25-19(27)24(28)33-26(29)34-25)21(16(7-10)44(40,41)42)32-14-8-15(43(37,38)39)20(30)18-17(14)22(35)12-4-2-3-5-13(12)23(18)36/h2-8,32H,9,30H2,1H3,(H,31,33,34)(H,37,38,39)(H,40,41,42) |
InChIキー |
JMKBMSGQZSPJOC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)CNC5=C(C(=NC(=N5)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

